![molecular formula C8H8NNaO6S B1139085 NPE-caged-proton CAS No. 1186195-63-0](/img/structure/B1139085.png)
NPE-caged-proton
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPE-caged-proton is a 1-(2-nitrophenyl)ethyl caged proton that releases a sulfate ion and a proton upon photolysis . This process generates rapid acidifications down to pH 2 (pH jumps) . NPE-caged-proton is a caged proton composed of a nitrogen-containing polyethylene glycol (PEG) cage that encapsulates a proton . The proton is securely held within the cage through a hydrogen bond formed between the nitrogen atom and the proton .
Molecular Structure Analysis
The molecular weight of NPE-caged-proton is 269.21 . Its molecular formula is C8H8NO6S•Na . The proton is securely held within the cage through a hydrogen bond formed between the nitrogen atom and the proton .
Chemical Reactions Analysis
Upon exposure to light, NPE-caged-proton undergoes a process where the proton is released from the cage . This process is known as photolysis . The photolysis of NPE-caged-proton at 350 - 355 nm generates rapid acidifications down to pH 2 .
Physical And Chemical Properties Analysis
NPE-caged-proton is soluble to 100 mM in water and to 100 mM in DMSO . It appears as an off-white solid .
Scientific Research Applications
Membrane Fusion Studies
NPE-caged-proton: is instrumental in the study of membrane fusion processes. Researchers have utilized it to activate fusogenic proteins in viruses under controlled conditions. By uncaging the proton with ultraviolet light, scientists can induce a pH change that triggers the fusion of viral membranes with liposomes . This application is crucial for understanding the mechanisms of viral entry into host cells and could aid in the development of antiviral strategies.
pH Manipulation in Biological Systems
The ability of NPE-caged-proton to rapidly alter pH upon photolysis is valuable for studying pH-dependent biological processes. It can generate acidifications down to pH 2, allowing for the investigation of pH-sensitive enzymatic reactions, protein folding, and conformational changes .
Mechanism of Action
Target of Action
The primary target of NPE-caged-proton is a proton acceptor, such as a protein or enzyme . The compound interacts with these targets by releasing a proton from its cage, which can then engage with the target molecule .
Mode of Action
NPE-caged-proton is a 1-(2-nitrophenyl)ethyl caged proton that releases a proton and a sulfate ion upon photolysis . This process is triggered by irradiation with ultraviolet light . The released proton can then interact with its target, leading to alterations in the target’s structure and/or function .
Biochemical Pathways
The compound is known to generate rapid acidifications (ph jumps) down to ph 2 . This suggests that it may influence biochemical pathways sensitive to pH changes.
Pharmacokinetics
The compound is soluble to 100 mm in water and to 100 mm in dmso , which could potentially impact its bioavailability.
Result of Action
The primary result of NPE-caged-proton’s action is the generation of rapid acidifications (pH jumps) down to pH 2 . This can lead to significant changes in the molecular and cellular environment, potentially affecting the function of proteins and enzymes sensitive to pH changes.
Action Environment
The action of NPE-caged-proton can be influenced by environmental factors such as light and pH. The compound requires irradiation with ultraviolet light for photolysis , and its ability to generate rapid acidifications suggests that it may be more effective in environments with higher initial pH levels.
Future Directions
NPE-caged-proton is used in vitro to study the effect of proton transfer on biological systems, such as proteins and enzymes . Given its unique properties, it could potentially be used in a variety of research applications. However, more research is needed to fully understand its potential uses and implications.
properties
IUPAC Name |
sodium;1-(2-nitrophenyl)ethyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCXAXUWDTVOHF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NPE-caged-proton |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.